molecular formula C36H52BrP B3273776 Stearyltriphenylphosphonium Bromide CAS No. 59514-47-5

Stearyltriphenylphosphonium Bromide

Cat. No.: B3273776
CAS No.: 59514-47-5
M. Wt: 595.7 g/mol
InChI Key: UNZVCQADHJCNDL-UHFFFAOYSA-M
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Description

This compound is characterized by a long stearyl chain attached to a triphenylphosphonium group, making it a useful research chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an alkyl halide, such as octadecyl bromide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:

Ph3P+C18H37BrPh3P+C18H37Br\text{Ph}_3\text{P} + \text{C}_{18}\text{H}_{37}\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}_{18}\text{H}_{37}\text{Br}^- Ph3​P+C18​H37​Br→Ph3​P+C18​H37​Br−

This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Stearyltriphenylphosphonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.

    Complex Formation: The compound can form complexes with transition metals.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Stearyltriphenylphosphonium Bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of mitochondria-targeting liposomes for drug delivery.

    Medicine: Investigated for its potential in targeted cancer therapy due to its ability to accumulate in mitochondria.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Stearyltriphenylphosphonium Bromide involves its ability to target and accumulate in mitochondria. The long stearyl chain allows the compound to anchor into lipid bilayers, while the triphenylphosphonium group facilitates its uptake by mitochondria. This targeting capability makes it useful for delivering therapeutic agents directly to mitochondria, thereby enhancing their efficacy .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar structure but with a shorter alkyl chain.

    Ethyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with a different alkyl group.

    Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of a stearyl group.

Uniqueness

Stearyltriphenylphosphonium Bromide is unique due to its long stearyl chain, which provides enhanced lipophilicity and mitochondrial targeting ability compared to other phosphonium salts. This makes it particularly valuable in applications requiring mitochondrial delivery .

Properties

IUPAC Name

octadecyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZVCQADHJCNDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42036-79-3
Record name Phosphonium, octadecyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42036-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Triphenyl-n-octadecylphosphonium bromide is prepared by refluxing n-octadecyl bromide (1000 grams) and triphenyl phosphine (787 grams) in about 1400 ml. of toluene for 16 hours at about 110° C. The product is precipitated from the cooled solution by the addition of about 500 ml. of ethyl acetate and the crystals filtered from solution. These crystals, 1550 grams, are added to 890 grams of sodium 3,5-dicarbomethoxybenzenesulfonate in 3000 ml. of water which is heated to 80°-85° C. and stirred for one hour. The oil layer is washed twice with about 2000 ml. of room-temperature water, then dried at 50° C. under nitrogen for 16 hours at a pressure less than 100 torr. The product, triphenyl-n-octadecylphosphonium 3,5-dicarbomethoxybenzenesulfonate, solidifies on cooling.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
787 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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